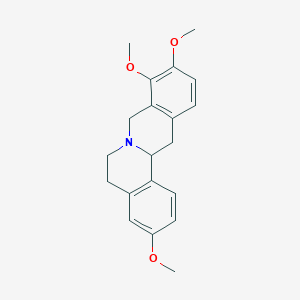

3,9,10-Trimethoxyberbine

Description

Structure

3D Structure

Properties

CAS No. |

19845-29-5 |

|---|---|

Molecular Formula |

C20H23NO3 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C20H23NO3/c1-22-15-5-6-16-14(10-15)8-9-21-12-17-13(11-18(16)21)4-7-19(23-2)20(17)24-3/h4-7,10,18H,8-9,11-12H2,1-3H3 |

InChI Key |

UPXYTXFSZSYUNV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)C3CC4=C(CN3CC2)C(=C(C=C4)OC)OC |

Synonyms |

6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-3,9,10-trimethoxy- |

Origin of Product |

United States |

Origin and Isolation Methodologies in Academic Contexts

Identification of Natural Sources of 3,9,10-Trimethoxyberbine and its Structural Analogs

The genus Polyalthia, particularly the species Polyalthia longifolia (the mast tree), is a well-documented source of various alkaloids, including those with a protoberberine skeleton. thieme-connect.compharmacyjournal.net Phytochemical investigations of different parts of this plant, including the stems, roots, and bark, have led to the isolation of numerous complex molecules. thieme-connect.comnih.govsemanticscholar.org

While this compound itself is not the most commonly cited compound, a number of its close structural analogs, particularly oxo-protoberberines, have been identified. For instance, studies on a methanol (B129727) extract of the stems of Polyalthia longifolia var. pendula resulted in the isolation of four new protoberberine alkaloids. nih.govfigshare.comacs.org These compounds are characterized by an oxo group at the C-8 position of the berberine (B55584) core. The specific analogs identified include (-)-8-oxo-10-hydroxy-2,3,9-trimethoxyberberine and (-)-8-oxo-11-hydroxy-2,3,9,10-tetramethoxyberberine, among others. nih.govfigshare.comacs.orgresearchgate.net

Research on the roots of P. longifolia var. pendula has also yielded novel protoberberine alkaloids, such as pendulamine A and pendulamine B, which were noted as the first protoberberines discovered with a monosubstituted A ring featuring a hydroxy group at C-3. nih.govthieme-connect.com The plant is a rich source of aporphine (B1220529) and azafluorene (B8703113) alkaloids as well. thieme-connect.comnih.gov

The following table summarizes some of the protoberberine alkaloids and their analogs isolated from Polyalthia longifolia as reported in scientific literature.

| Compound Name | Plant Part | Source |

| (-)-8-oxo-10-hydroxy-2,3,9-trimethoxyberberine | Stems | Polyalthia longifolia var. pendula |

| (-)-8-oxo-2,11-dihydroxy-3,10-dimethoxyberberine | Stems | Polyalthia longifolia var. pendula |

| (-)-8-oxo-11-hydroxy-2,3,9,10-tetramethoxyberberine | Stems | Polyalthia longifolia var. pendula |

| (-)-8-oxo-2,10-dihydroxy-3,9,11-trimethoxyberberine | Stems | Polyalthia longifolia var. pendula |

| Pendulamine A | Roots | Polyalthia longifolia var. pendula |

| Pendulamine B | Roots | Polyalthia longifolia var. pendula |

| (-)-8-oxo-polyalthiaine | Leaves | Polyalthia longifolia |

This table is based on data from scientific studies. nih.govfigshare.comresearchgate.netrjpbcs.com

Structural analogs of this compound are not exclusive to the Polyalthia genus. Other plant families, particularly the Annonaceae, are known to produce a wide array of isoquinoline (B145761) alkaloids. A notable example is the isolation of Corypalmine (also known as Discretinine) from the stem of Guatteriopsis friesiana. medchemexpress.comnih.gov

Corypalmine is a tetrahydroprotoberberine alkaloid and serves as a significant structural analog. A phytochemical investigation of a methanolic extract of Guatteriopsis friesiana stems led to the identification of Corypalmine alongside other alkaloids like liriodenine (B31502) and coreximine. nih.govacs.org The presence of these compounds is considered important for the chemotaxonomic classification of the Guatteriopsis genus. nih.gov

Advanced Chromatographic and Extraction Techniques for Alkaloid Isolation

The isolation of pure alkaloids from complex plant extracts is a challenging process that relies on a combination of extraction and chromatographic techniques. jsmcentral.org The process typically begins with the extraction of alkaloids from dried and pulverized plant material using solvents like methanol or ethanol. muni.czfrontiersin.org

Traditional methods for purifying individual alkaloids from the crude extract include acid-base extraction, crystallization, and open column chromatography. muni.cznih.gov However, modern advancements have introduced more efficient and sophisticated techniques.

Advanced Extraction Methods: Modern techniques aim to improve extraction yield and efficiency while often reducing solvent consumption and extraction time compared to conventional methods like maceration or Soxhlet extraction. frontiersin.orgoup.com

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and increasing extraction yield. frontiersin.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. It has been shown to be highly effective for extracting berberine, a related protoberberine alkaloid. frontiersin.org

Deep Eutectic Solvents (DES): Representing a greener alternative, DES are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They have been successfully used for the extraction of various types of alkaloids, with their efficiency influenced by factors like polarity and water content. researchgate.net

Advanced Chromatographic Techniques: Chromatography is the cornerstone of purification, separating compounds based on their differential interactions with a stationary phase and a mobile phase. iipseries.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for both the analysis and purification of alkaloids. jsmcentral.orgnih.gov By using preparative scale columns, researchers can isolate pure compounds from complex fractions. Reversed-phase HPLC is particularly common for separating polar compounds like alkaloids. jsmcentral.org

Countercurrent Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thus eliminating issues like irreversible adsorption of the sample. researchgate.net Techniques such as pH-zone-refining CCC are especially powerful for separating alkaloids based on their pKa values. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC): A type of CCC, HSCCC has been effectively combined with preliminary separation methods like silica (B1680970) gel column chromatography to systematically separate and purify alkaloids from natural products. mdpi.com

The following table summarizes the principles and applications of these advanced techniques.

| Technique | Principle | Application in Alkaloid Isolation | Sources |

| Extraction Methods | |||

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt plant cell walls, enhancing mass transfer. | Increases extraction yield of alkaloids like berberine efficiently. | frontiersin.org |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid, targeted heating of the solvent and sample matrix. | Offers higher yields and shorter extraction times for protoberberine alkaloids compared to conventional methods. | frontiersin.org |

| Deep Eutectic Solvents (DES) Extraction | Utilizes a mixture of hydrogen bond donors and acceptors as a "green" solvent. | Effective for extracting diverse alkaloid types; efficiency depends on solvent composition and polarity. | researchgate.net |

| Chromatographic Methods | |||

| High-Performance Liquid Chromatography (HPLC) | High-pressure pumps force a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase). | A standard for final purification and quantification of isolated alkaloids, offering high resolution and speed. | jsmcentral.orgnih.gov |

| Countercurrent Chromatography (CCC) | A liquid-liquid separation technique where separation occurs between two immiscible liquid phases without a solid support. | Prevents irreversible sample adsorption, allowing for high recovery of pure alkaloids from crude or semi-purified extracts. | researchgate.net |

| High-Speed Countercurrent Chromatography (HSCCC) | A high-speed version of CCC that uses a strong centrifugal force to hold the stationary liquid phase while the mobile phase is pumped through. | Used for systematic separation of alkaloids, often in combination with other chromatographic steps. | mdpi.com |

Biosynthetic Pathways and Metabolic Studies

Elucidation of Precursor Incorporation in Protoberberine Alkaloid Biosynthesis

The journey to forming the intricate structure of 3,9,10-trimethoxyberbine begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules ultimately leads to the formation of (S)-norcoclaurine, the foundational precursor for a vast array of benzylisoquinoline alkaloids, including the protoberberines.

Further enzymatic modifications, including hydroxylation and methylation, convert (S)-norcoclaurine into (S)-reticuline. (S)-Reticuline is a critical branch-point intermediate in alkaloid biosynthesis. The berberine (B55584) bridge enzyme (BBE) then catalyzes an oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine scaffold, yielding (S)-scoulerine. wikipedia.org (S)-Scoulerine is the direct precursor to a multitude of protoberberine alkaloids, and its substitution pattern dictates the final product. wikipedia.org

| Precursor | Intermediate | Key Enzyme(s) | Resulting Structure |

| L-Tyrosine | Dopamine, 4-Hydroxyphenylacetaldehyde | Multiple enzymes | (S)-Norcoclaurine |

| (S)-Norcoclaurine | (S)-Reticuline | Multiple enzymes | (S)-Reticuline |

| (S)-Reticuline | (S)-Scoulerine | Berberine Bridge Enzyme (BBE) | Protoberberine scaffold |

Investigation of Enzymatic Steps in the Formation of Trimethoxyberbine Scaffolds

The specific methoxy (B1213986) substitution pattern of this compound is achieved through the action of a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes exhibit remarkable regioselectivity, meaning they add methyl groups to specific hydroxyl positions on the protoberberine ring system.

Research has identified several OMTs involved in the biosynthesis of various protoberberine alkaloids. For instance, (S)-scoulerine 9-O-methyltransferase (SOMT) specifically catalyzes the methylation of the hydroxyl group at the C-9 position of (S)-scoulerine to produce (S)-tetrahydrocolumbamine. core.ac.uk

Further methylation at the C-2 and C-10 positions is required to form the 3,9,10-trimethoxy substitution pattern. While an enzyme that sequentially methylates at C-3 and C-10 has not been definitively characterized for this specific compound, studies on related alkaloids have shed light on the possibilities. For example, an O-methyltransferase from Papaver somniferum, designated SOMT1, has been shown to sequentially 9- and 2-O-methylate (S)-scoulerine. nih.govresearchgate.net This demonstrates the capacity of a single enzyme to perform multiple methylations on the same substrate, albeit at different positions. It is plausible that a specific set of OMTs with precise regioselectivity for the C-3 and C-10 positions act on a 9-O-methylated intermediate to yield the final this compound. The exact sequence and the specific enzymes involved in the biosynthesis of this compound are areas of ongoing research.

| Enzyme Class | Function | Example Substrate | Example Product |

| O-Methyltransferases (OMTs) | Catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group. | (S)-Scoulerine | (S)-Tetrahydrocolumbamine (9-O-methylscoulerine) |

Metabolic Transformations of this compound in Biological Systems

The metabolic fate of this compound in biological systems has not been extensively studied. However, insights can be drawn from the metabolism of other structurally related protoberberine alkaloids, such as berberine.

The primary metabolic pathways for protoberberine alkaloids generally involve demethylation, hydroxylation, and subsequent conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion. Demethylation, the removal of methyl groups from the methoxy substituents, is a common metabolic transformation. This process can be catalyzed by cytochrome P450 enzymes in the liver.

Given the three methoxy groups present in this compound, it is highly probable that its metabolism would involve sequential demethylation at one or more of these positions. The resulting hydroxylated metabolites could then undergo further conjugation. The specific positions at which demethylation occurs and the subsequent pharmacological activity of the resulting metabolites are yet to be determined for this compound.

| Metabolic Process | Description | Potential Consequence |

| Demethylation | Removal of one or more methyl groups from the methoxy substituents. | Formation of hydroxylated metabolites. |

| Hydroxylation | Addition of a hydroxyl group to the molecule. | Increased water solubility. |

| Conjugation | Attachment of polar molecules like glucuronic acid or sulfate. | Facilitation of excretion from the body. |

Synthetic Chemistry and Analog Generation for Research

Total Synthesis Approaches to 3,9,10-Trimethoxyberbine

While a dedicated total synthesis of this compound is not extensively reported, its synthesis can be achieved by adapting well-established methods for constructing the protoberberine core. These approaches typically involve the sequential construction of the isoquinoline (B145761) and then the complete tetracyclic system. Key strategies include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and modern palladium-catalyzed cross-coupling reactions.

The Bischler-Napieralski reaction is a classical and widely used method for the synthesis of dihydroisoquinolines, which are key intermediates in the formation of the protoberberine skeleton. benthamdirect.comresearchgate.net This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. researchgate.net For the synthesis of this compound, this would involve the coupling of a suitably substituted phenethylamine (B48288) with a phenylacetic acid derivative, followed by cyclization and subsequent ring closure to form the final tetracyclic system. The choice of condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is crucial for the success of the cyclization. benthamdirect.comresearchgate.net

The Pictet-Spengler reaction offers another robust route to tetrahydroisoquinoline intermediates. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization. nih.gov The regioselectivity of this reaction is a critical consideration and can be influenced by the reaction conditions and the nature of the substituents on the aromatic rings.

More contemporary approaches, such as palladium-catalyzed enolate arylation , provide a modular and efficient route to the protoberberine core. nih.gov This strategy allows for the rapid assembly of the isoquinoline framework from readily available aryl bromides and ketones. nih.govnih.gov A key advantage of this method is the ability to introduce a variety of substituents, making it highly adaptable for the synthesis of different analogs. nih.gov

A plausible retrosynthetic analysis for this compound using a Bischler-Napieralski approach is outlined below:

Table 1: Plausible Synthetic Steps for this compound via Bischler-Napieralski Reaction

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Amide Formation | 2-(3,4-Dimethoxyphenyl)ethan-1-amine, (2-Bromo-5-methoxyphenyl)acetic acid | DCC, HOBt | N-(3,4-Dimethoxyphenethyl)-2-(2-bromo-5-methoxyphenyl)acetamide |

| 2 | Bischler-Napieralski Cyclization | N-(3,4-Dimethoxyphenethyl)-2-(2-bromo-5-methoxyphenyl)acetamide | POCl₃, Toluene (reflux) | 1-((2-Bromo-5-methoxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |

| 3 | Intramolecular Cyclization (Berbine Ring Formation) | 1-((2-Bromo-5-methoxyphenyl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3,9,10-Trimethoxydihydroberberine |

| 4 | Oxidation | 3,9,10-Trimethoxydihydroberberine | I₂, EtOH | This compound |

Semi-Synthetic Derivatization Strategies for Structural Modification

Semi-synthetic modification of naturally occurring protoberberine alkaloids, such as berberine (B55584) and palmatine (B190311), is a common strategy to generate novel derivatives with potentially enhanced or new biological activities. acs.orgnih.gov These strategies can be directly applied to this compound to explore its structure-activity relationships (SAR). Key positions on the protoberberine scaffold that are amenable to modification include C8, C9, and C13. researchgate.net

Modification at the C9 position is a frequently explored avenue. The methoxy (B1213986) group at C9 of this compound could be selectively demethylated to yield a hydroxyl group. This hydroxyl functionality can then serve as a handle for further derivatization, such as the introduction of various ester or ether linkages. acs.org This approach has been used to synthesize derivatives with altered lipophilicity and biological target interactions. researchgate.net

Modification at the C13 position can also lead to interesting analogs. The introduction of alkyl or aryl substituents at this position has been shown to influence the biological activity of protoberberine alkaloids. rsc.orgnih.gov For instance, the synthesis of 13-alkyl derivatives of berberine and palmatine has been reported to enhance their antimicrobial properties. nih.gov

Reduction of the protoberberine core is another common semi-synthetic strategy. The fully aromatic protoberberine can be reduced to its dihydro or tetrahydro derivatives. beilstein-journals.org For example, treatment with sodium borohydride (B1222165) can yield the corresponding tetrahydroprotoberberine. researchgate.net These reduced forms often exhibit different biological profiles compared to the parent aromatic compound.

Table 2: Examples of Semi-Synthetic Modifications Applicable to this compound

| Position of Modification | Type of Modification | Reagents/Conditions | Potential Derivative Class |

|---|---|---|---|

| C9 | O-Demethylation | BBr₃, CH₂Cl₂ | 9-Hydroxy-3,10-dimethoxyberbine |

| C9-OH | Esterification | Acyl chloride, Pyridine | 9-Acyloxy-3,10-dimethoxyberbine derivatives |

| C9-OH | Etherification | Alkyl halide, K₂CO₃ | 9-Alkoxy-3,10-dimethoxyberbine derivatives |

| C13 | Alkylation/Arylation | Grignard reagents or organolithium reagents on a suitable precursor | 13-Alkyl/Aryl-3,9,10-trimethoxyberbine derivatives |

| Rings B/C | Reduction | NaBH₄, MeOH | 3,9,10-Trimethoxytetrahydroberberine |

Rational Design and Synthesis of this compound Analogs and Derivatives

Rational drug design principles can be applied to the this compound scaffold to develop analogs with specific research applications. nih.govchoderalab.org This approach often relies on a known biological target and utilizes computational methods, such as molecular docking, to predict the binding of designed molecules. nih.gov Structure-activity relationship (SAR) studies of related protoberberine alkaloids provide valuable insights for the design of new derivatives. benthamdirect.com

For instance, the modification of substituents on the aromatic rings can significantly impact the interaction of the molecule with its biological targets. The unique 3,9,10-trimethoxy substitution pattern of the parent compound provides a starting point for exploring the effects of altering the electronic and steric properties of these substituents. For example, replacing a methoxy group with a hydroxyl group can introduce a hydrogen bond donor, which may enhance binding to a target protein.

The design of hybrid molecules, where this compound is linked to another pharmacophore, is another strategy to develop compounds with novel or dual activities. This approach has been successfully employed with other protoberberine alkaloids to create derivatives with enhanced properties.

A key aspect of rational design is the consideration of pharmacokinetic properties. Modifications can be made to improve properties such as solubility and membrane permeability, which are often limitations for natural product-based compounds. nih.gov For example, the introduction of polar or ionizable groups can enhance aqueous solubility.

The synthesis of these rationally designed analogs would follow the principles of total synthesis or semi-synthesis as described in the preceding sections. The modularity of modern synthetic methods, such as palladium-catalyzed cross-coupling, is particularly advantageous for creating a library of analogs with diverse substituents for SAR studies. nih.gov

Molecular Mechanisms of Action and Target Interactions

Investigation of Enzyme Inhibition and Modulation Mechanisms

Studies on Cytochrome P450 Enzyme Interactions

The cytochrome P450 (CYP) family of enzymes is crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions. evotec.comchemisgroup.us Inhibition can be reversible or irreversible, with irreversible, or mechanism-based, inhibition being of greater concern as it requires the synthesis of new enzymes to restore function. evotec.comebmconsult.com Mechanism-based inhibition occurs when a drug is metabolically activated by a CYP enzyme into a reactive intermediate that binds to and inactivates the enzyme. ebmconsult.comnih.gov

While specific studies on the direct interaction of 3,9,10-Trimethoxyberbine with the full panel of cytochrome P450 enzymes are not extensively detailed in the provided results, the general mechanisms of CYP inhibition are well-established. For instance, some compounds can competitively or non-competitively inhibit CYP enzymes, leading to reversible effects. chemisgroup.usnih.gov Others can cause time-dependent inhibition, which is a hallmark of irreversible inactivation. evotec.com The clinical significance of such interactions depends on factors like the inhibitor's concentration and the therapeutic index of the co-administered drug. chemisgroup.us Given that many natural compounds have been shown to inhibit various CYP isoforms, it is plausible that this compound could also interact with these enzymes. For example, constituents of Glycyrrhiza uralensis have been found to inhibit several CYP enzymes, including CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19. nih.gov

| Inhibition Type | Mechanism | Consequence |

|---|---|---|

| Reversible (Competitive) | Inhibitor competes with the substrate for the active site of the enzyme. chemisgroup.us | Decreased metabolic clearance of the substrate drug. nih.gov |

| Reversible (Non-competitive) | Inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity. nih.gov | Decreased metabolic clearance of the substrate drug. nih.gov |

| Irreversible (Mechanism-based) | The inhibitor is converted to a reactive metabolite by the CYP enzyme, which then covalently binds to and permanently inactivates the enzyme. ebmconsult.comnih.gov | Long-lasting loss of enzyme activity, requiring de novo enzyme synthesis for restoration. evotec.comebmconsult.com |

Exploration of Other Relevant Enzymatic Targets (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a critical role in pH regulation, ion transport, and other physiological processes. mdpi.comfrontiersin.orgnih.gov Dysregulation of CA isoforms has been linked to various diseases, making them attractive therapeutic targets. mdpi.cominformaticsjournals.co.in The inhibition of specific CA isoforms is a strategy employed in the treatment of conditions like glaucoma and cancer. mdpi.cominformaticsjournals.co.in

While direct inhibitory studies of this compound on carbonic anhydrases are not specified in the search results, the general principles of CA inhibition are well-documented. Sulfonamides are a well-known class of CA inhibitors that bind to the zinc ion in the active site. mdpi.comnih.gov The search for isoform-selective inhibitors is an active area of research to minimize off-target effects. mdpi.com Natural products are increasingly being investigated as sources of new CA inhibitors. informaticsjournals.co.in Given the structural diversity of natural compounds, it is conceivable that this compound or its derivatives could exhibit activity towards certain CA isoforms.

Characterization of Receptor Binding and Signaling Pathway Modulation (e.g., Estrogen Receptor Alpha, Epidermal Growth Factor Receptor)

Estrogen Receptor Alpha (ERα):

Estrogen receptors (ERs), including ERα and ERβ, are nuclear receptors that mediate the physiological effects of estrogens. mdpi.comejmo.org They are crucial regulators of gene expression involved in development, reproduction, and cellular growth. mdpi.com ERα is a significant therapeutic target in hormone-dependent cancers. nih.gov While many ERα antagonists compete with estrogen for binding to the ligand-binding domain, alternative inhibitory mechanisms are being explored, such as blocking the receptor's interaction with DNA at estrogen response elements (EREs). nih.gov

There is no direct evidence from the provided search results to suggest that this compound binds to or modulates the activity of Estrogen Receptor Alpha. However, the complexity of ER signaling, which involves both ligand-dependent and -independent activation pathways, offers multiple points for potential therapeutic intervention. ejmo.orgnih.gov

Epidermal Growth Factor Receptor (EGFR):

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the MAPK, Akt, and JNK pathways. wikipedia.orgnih.gov These pathways regulate critical cellular processes such as proliferation, survival, and migration. wikipedia.orgnih.gov Aberrant EGFR signaling is a hallmark of many cancers, making it a key target for anticancer therapies. wikipedia.orgnih.gov

Specific data on the interaction of this compound with EGFR is not available in the provided search results. However, the inhibition of EGFR signaling can be achieved through various mechanisms, such as blocking ligand binding or inhibiting the intracellular tyrosine kinase activity. wikipedia.org Small molecule inhibitors of EGFR kinase can arrest the cell cycle and may enhance the efficacy of other chemotherapeutic agents. nih.gov

Mechanistic Studies on Cellular Processes

Analysis of Cell Cycle Regulation Perturbations

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. frontiersin.org It is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. nih.gov Cell cycle checkpoints exist to arrest the cycle in response to cellular stress or DNA damage, allowing time for repair. nih.gov

There is no specific information in the search results regarding the effect of this compound on cell cycle regulation. However, many anti-cancer agents exert their effects by inducing cell cycle arrest at specific phases, such as G1 or G2/M. nih.govresearchgate.net The G1 arrest is often mediated by the p53/p21 and p16/pRB pathways, which inhibit the activity of CDK4/6 and CDK2. frontiersin.org Arrest at the G2/M phase can be triggered by the downregulation of proteins like Cyclin B1 and CDK1 (also known as CDC2). mdpi.com For example, the flavonoid prunetrin (B192197) has been shown to induce G2/M arrest by decreasing the expression of Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com

| Phase | Key Cyclin/CDK Complexes | Key Inhibitors (CDKIs) |

|---|---|---|

| G1 Phase | Cyclin D/CDK4, Cyclin D/CDK6, Cyclin E/CDK2. nih.gov | p16, p21, p27. nih.gov |

| S Phase | Cyclin A/CDK2. nih.gov | p21, p27. frontiersin.org |

| G2 Phase | Cyclin A/CDK1, Cyclin B/CDK1. mdpi.com | - |

| M Phase | Cyclin B/CDK1. mdpi.com | - |

Modulation of Gene Expression and Protein Synthesis (e.g., Efflux Pump Genes)

There is currently no available scientific literature detailing the effects of this compound on the expression of specific genes, including those responsible for efflux pumps. Efflux pumps are proteins that can expel substances, such as drugs, from within a cell, and their overexpression is a known mechanism of drug resistance in cancer cells and microbes. Research into whether this compound can modulate the genes that code for these pumps has not been published.

DNA Intercalation and Topoisomerase II Inhibition Research

The potential for this compound to interact directly with DNA has not been explored in published research. DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This action can disrupt DNA replication and transcription, leading to cell death, a mechanism employed by some anticancer drugs. However, studies to determine if this compound possesses this capability have not been conducted.

Furthermore, its effect on topoisomerase II, an essential enzyme that manages DNA tangles and supercoils during cell division, is also unknown. Inhibition of topoisomerase II can lead to breaks in the DNA strand, which can trigger programmed cell death, making it a key target for cancer chemotherapy. A computational study evaluated various berberine (B55584) analogues, including this compound, for their potential as inhibitors of Estrogen Receptor alpha (ERα) and Epidermal Growth Factor Receptor (EGFR) in the context of breast cancer, but this did not extend to experimental validation or investigation of topoisomerase II inhibition.

Preclinical Efficacy and Biological Activities Research Models

In Vitro Cellular Model Systems for Biological Activity Assessment

In vitro models are fundamental in preclinical research, offering a controlled environment to study the direct effects of compounds on specific cell types.

Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines (e.g., A549, MCF-7, HeLa)

The cytotoxic and antiproliferative potential of 3,9,10-Trimethoxyberbine and its parent compounds, such as berberine (B55584), has been evaluated against several human cancer cell lines. These studies are crucial for identifying the compound's anticancer capabilities and its mechanism of action.

Research has demonstrated that berberine derivatives can inhibit cell proliferation through various mechanisms, including the regulation of the cell cycle, induction of apoptosis (programmed cell death), and promotion of autophagy. researchgate.net Furthermore, they can suppress cell invasion and metastasis by inhibiting the epithelial-mesenchymal transition (EMT) and down-regulating metastasis-related proteins and signaling pathways. researchgate.net

Specific cytotoxicity has been observed in various cancer cell lines. While direct IC50 values for this compound are not consistently reported across all specified cell lines in the reviewed literature, data for related compounds and the cell lines of interest provide a comparative context. For instance, studies on other novel compounds have determined their cytotoxic effects on A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical cancer) cells, often using the MTT assay to measure cell viability. nih.govpensoft.netjksus.org

One study on novel berberine derivatives containing a sultone ring found them to be largely non-toxic to HeLa cells, yet several of these derivatives demonstrated a synergistic effect when combined with the chemotherapy drug topotecan. mdpi.com This suggests a potential role for such compounds as adjuvants in cancer therapy. mdpi.com

Table 1: Illustrative Cytotoxicity (IC50) Data for Various Compounds in Specified Cancer Cell Lines

This table provides examples of IC50 values for different compounds to illustrate the range of cytotoxic activity observed in the specified cancer cell lines. Note that data for this compound itself is limited in these specific contexts.

| Compound/Extract | Cell Line | IC50 Value | Source |

| Compound 9e (pyrrolo[2,3-d]pyrimidine) | A549 | 4.55 µM | nih.gov |

| Compound 10b (pyrrolo[2,3-d]pyrimidine) | MCF-7 | 1.66 µM | nih.gov |

| Benzimidazole derivative (se-182) | A549 | 15.80 µM | jksus.org |

| Benzimidazole derivative (se-182) | MCF-7 | >200 µM | jksus.org |

| Compound 7 (Flufenamic acid derivative) | MCF-7 | 148 µM | pensoft.net |

| Compound 7 (Flufenamic acid derivative) | A549 | No effect | pensoft.net |

| Berberine | HeLa | 20 µM | mdpi.com |

Antimicrobial Research using Cellular Assays

The antimicrobial properties of berberine and its derivatives are well-documented. researchgate.nettandfonline.com These compounds have been investigated for their efficacy against a variety of pathogens, including bacteria and fungi. Cellular assays are employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds.

Dehydrocorydaline (B211579), a compound structurally related to this compound, has demonstrated potent antibacterial properties. nih.gov One study identified dehydrocorydaline as a novel antibacterial agent against Listeria monocytogenes, with an MIC of 1 mg/mL and an MBC of 2 mg/mL. nih.gov Proteomic analysis revealed that its mechanism of action involves multiple targets, including the dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, and inhibition of bacterial motility. nih.gov

Antimicrobial activity is typically assessed using methods like broth microdilution or agar (B569324) well diffusion. nih.govfrontiersin.orgnih.gov These techniques allow researchers to quantify the effectiveness of a compound in inhibiting or killing microbial cells. For example, the broth microdilution method can be used to determine the MIC of a compound against various bacterial strains. frontiersin.org Time-kill assays can further provide dynamic information about the bactericidal or bacteriostatic effects of the compound over time. nih.gov

In Silico Computational Approaches in Preclinical Research

Computational methods are increasingly used in drug discovery to predict the biological activity of compounds and to understand their mechanisms of action at a molecular level.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. als-journal.com This method is used to forecast the binding affinity between active components and their protein targets. nih.gov

In the context of this compound and related compounds, molecular docking studies have been used to explore their interactions with various cancer-related proteins. For instance, studies have investigated the binding of berberine derivatives to targets like the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation. nih.govresearchgate.net Molecular docking results have indicated that certain berberine derivatives can have a strong binding affinity with proteins like Akt. nih.gov Other research has used molecular docking to identify potential interactions with targets such as Bax, Bcl-2, and caspase-3, which are key regulators of apoptosis. tmrjournals.com These simulations can reveal important binding modes, such as hydrophobic interactions and hydrogen bonds, that contribute to the stability of the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ugm.ac.idijnrd.org QSAR models are used to predict the activity of new compounds and to optimize the structure of existing ones to enhance their therapeutic effects.

For berberine derivatives, QSAR studies have been developed to predict their activity for various therapeutic purposes. For example, a robust QSAR model was developed to predict the hypolipidemic activity of berberine derivatives. acs.orgnih.gov Such models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to correlate with biological activity. ugm.ac.id In some cases, QSAR models have been built using ligand efficiency indices instead of traditional IC50 values to improve predictive accuracy. nih.gov These models can guide the synthesis of new derivatives with improved activity, for instance, by suggesting modifications at specific positions on the berberine scaffold to enhance anti-tumor or antimicrobial effects. nih.govnih.gov

In Vivo Preclinical Animal Models for Biological Activity Investigation (Conceptual Research Framework)

While many natural products show promising activity in preclinical cell culture and animal models, their translation to clinical effectiveness can be challenging. explorationpub.comexplorationpub.com In vivo preclinical animal models are a critical step in evaluating the therapeutic potential of compounds like this compound.

A conceptual framework for investigating the anticancer activity of this compound in vivo would likely involve xenograft models. In such a model, human cancer cells (e.g., A549 or MCF-7) are implanted into immunodeficient mice. The mice would then be treated with the compound, and key outcomes such as tumor volume and weight would be measured over time. nih.gov This approach has been successfully used to demonstrate the in vivo anti-tumor effects of berberine in gastric cancer xenograft models. nih.gov

Structure Activity Relationship Sar Analysis and Lead Optimization

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of the protoberberine scaffold is highly dependent on the substitution patterns on its tetracyclic ring system. Modifications at various positions have been shown to significantly influence the efficacy and mechanism of action of these compounds. nih.gov While specific, comprehensive SAR studies focusing exclusively on 3,9,10-trimethoxyberbine are limited in publicly accessible literature, the effects of substituents can be inferred from studies on the broader class of berberine (B55584) and protoberberine derivatives.

The methoxy (B1213986) groups at positions 3, 9, and 10 on the berbine (B1217896) core are key determinants of its interaction with biological targets. Computational studies have evaluated the potential of this compound as an inhibitor of specific biological targets, such as the Estrogen Receptor Alpha (ERα) and Epidermal Growth Factor Receptor (EGFR), which are implicated in conditions like breast cancer. rjpn.org In one such in silico study, this compound was analyzed alongside other berberine analogs to predict their binding affinities. rjpn.org

| Compound | Molecular Formula | PubChem CID | Binding Energy (ERα) (kcal/mol) | Binding Energy (EGFR) (kcal/mol) |

|---|---|---|---|---|

| This compound | C20H23NO3 | 209426 | -7.4 | -8.1 |

The substitution pattern on the A and D rings of the protoberberine skeleton is critical. For instance, studies on various protoberberine alkaloids have shown that the nature and position of oxygen-containing substituents (methoxy, hydroxy, or methylenedioxy groups) significantly impact their biological activities, including their ability to inhibit enzymes or interact with nucleic acids. beilstein-journals.orgnih.gov The introduction of different functional groups on the berberine scaffold is a widely used strategy to create agents with enhanced antibacterial, anticancer, and other therapeutic effects. mdpi.com For example, the synthesis of 10-O-aryl-substituted berberine derivatives has been explored to improve DNA-binding properties and bioavailability. beilstein-journals.org

Furthermore, research on related compounds highlights the importance of specific substitutions. For example, in a study of artemisinin (B1665778) analogs, substitutions at the C-9 position were found to significantly affect antimalarial activity. nih.gov While a different scaffold, this demonstrates the general principle that small structural changes can lead to large differences in biological effect. In the context of protoberberines, modifications at the 9 and 10 positions are common strategies to modulate activity. nih.gov

Identification of Pharmacophores and Key Structural Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the protoberberine class of alkaloids, the key pharmacophoric features generally include:

The Tetracyclic Core: The rigid, planar tetracyclic isoquinoline (B145761) ring system provides the fundamental scaffold for interaction with biological targets. oup.com

Aromatic Systems: The aromatic A and D rings are crucial for π-π stacking interactions, particularly with DNA or aromatic residues in enzyme active sites. beilstein-journals.org

Oxygenated Substituents: The methoxy and hydroxyl groups at specific positions (e.g., 2, 3, 9, 10, 11) act as hydrogen bond donors and acceptors, which are critical for target binding. researchgate.net

Quaternary Ammonium Nitrogen: The positively charged nitrogen atom in the protoberberine core can form ionic interactions and is a key feature for the biological activity of many derivatives like berberine. nih.gov

Pharmacophore modeling and docking studies on protoberberine alkaloids have been used to construct binding models for targets like acetylcholinesterase (AChE). diva-portal.org These models help in understanding the key interactions and in designing new analogs with improved activity. For instance, the antagonist activity of protoberberines at the Schistosoma mansoni serotonin (B10506) receptor (Sm.5HTRL) has been linked to the benzylisoquinoline core, which is shared with aporphine (B1220529) alkaloids. nih.gov

In the case of this compound, the specific arrangement of the three methoxy groups on the A and D rings constitutes a distinct pharmacophoric pattern. The positions of these groups influence the electronic distribution and steric properties of the molecule, thereby affecting its binding affinity and selectivity for different biological targets. rjpn.org

Strategies for Enhancing Target Selectivity and Potency through Structural Modification

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising compound (a "lead") to produce a viable drug candidate. mdpi.com For this compound and related protoberberines, several strategies can be employed to enhance target selectivity and potency.

Modification of Ring Substituents:

Varying Oxygenation Patterns: Systematically altering the methoxy groups to hydroxyl groups or introducing methylenedioxy bridges can modulate binding affinity and selectivity. For example, the conversion of berberine to berberrubine (B190655) by selective demethylation at the C-9 position is a common strategy to create new derivatives. mdpi.com

Introduction of Bulky or Lipophilic Groups: Adding alkyl or aryl groups at specific positions, such as C-13, can enhance hydrophobic interactions with the target protein and improve membrane permeability. The synthesis of hydrophobically modified berberine derivatives has been shown to yield compounds with high anticancer activity. rsc.org

Halogenation: Introducing halogens, such as bromine, at specific positions (e.g., C-12) can alter the electronic properties of the molecule and lead to enhanced biological activity. mdpi.com

Scaffold Modification:

Ring Scission or Expansion: While more synthetically challenging, modifying the core tetracyclic system can lead to novel compounds with different pharmacological profiles.

Fusion of Additional Rings: Condensing a new ring, such as a sultone ring, to the protoberberine core has been shown to generate new derivatives with unique biological activities. mdpi.com

Stereochemical Control:

For protoberberines with chiral centers, such as those with a tetrahydroprotoberberine skeleton, the stereochemistry is often crucial for biological activity. Enantiomerically pure synthesis or separation of racemates can lead to the identification of the more active stereoisomer. nih.gov

The overarching goal of these modifications is to improve the compound's fit within the binding site of the desired target while reducing its affinity for off-target molecules, thereby increasing selectivity and reducing potential side effects. nih.gov The synthesis of new derivatives, followed by rigorous biological evaluation, is essential in this iterative process of lead optimization. rsc.orgshd-pub.org.rsnih.govrsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in 3,9,10-Trimethoxyberbine can be mapped out, confirming its complex heterocyclic framework.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to its aromatic protons, methoxy (B1213986) groups, and the protons within the tetrahydroisoquinoline core. The chemical shifts (δ) are influenced by the electron density around the protons, providing clues to their location within the molecule.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms present in the structure, including the quaternary carbons which are not observable in ¹H NMR. This data is crucial for confirming the carbon skeleton of the molecule.

Interactive Table 1: ¹H NMR Spectral Data of this compound (Canadine)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.73 | s | |

| H-4 | 6.60 | s | |

| H-11 | 6.85 | d | 8.4 |

| H-12 | 6.78 | d | 8.4 |

| OCH₃-9 | 3.84 | s | |

| OCH₃-10 | 3.85 | s | |

| OCH₂O | 5.91 | s | |

| H-8 | 4.18 | d | 15.6 |

| H-8' | 3.48 | m | |

| H-13a | 3.55 | m | |

| H-13 | 3.10 | m | |

| H-13' | 2.65 | m | |

| H-5 | 3.20 | m | |

| H-5' | 2.70 | m | |

| H-6 | 3.15 | m | |

| H-6' | 2.95 | m |

Interactive Table 2: ¹³C NMR Spectral Data of this compound (Canadine)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 108.4 |

| C-2 | 145.9 |

| C-3 | 146.4 |

| C-4 | 105.5 |

| C-4a | 128.9 |

| C-5 | 29.1 |

| C-6 | 51.4 |

| C-8 | 58.6 |

| C-8a | 127.2 |

| C-9 | 147.8 |

| C-10 | 147.9 |

| C-11 | 111.4 |

| C-12 | 123.8 |

| C-12a | 130.5 |

| C-13a | 37.0 |

| OCH₃-9 | 56.1 |

| OCH₃-10 | 60.3 |

| OCH₂O | 100.9 |

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₂₀H₂₁NO₄, the expected monoisotopic mass is 339.1471 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak ([M]⁺) at m/z 339. The fragmentation of this molecular ion provides valuable structural information. A characteristic fragmentation pathway for protoberberine alkaloids is the retro-Diels-Alder (RDA) reaction, which cleaves the B-ring of the molecule. This process in this compound leads to the formation of significant fragment ions.

Interactive Table 3: Key Mass Spectrometry Fragmentation Data for this compound (Canadine)

| m/z | Proposed Fragment | Significance |

| 339 | [C₂₀H₂₁NO₄]⁺ | Molecular Ion |

| 338 | [M-H]⁺ | Loss of a hydrogen radical |

| 324 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 192 | [C₁₁H₁₄NO₂]⁺ | Product of RDA fragmentation |

| 148 | [C₉H₈O₂]⁺ | Product of RDA fragmentation |

| 177 | [C₁₀H₉O₃]⁺ | Further fragmentation product |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

The IR spectrum reveals the characteristic vibrational frequencies of the bonds within the molecule. Key absorptions are expected for the C-O bonds of the methoxy and methylenedioxy groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound in methanol (B129727) typically shows absorption maxima (λmax) around 235 nm and 285 nm, which are characteristic of the substituted benzene (B151609) and dihydroisoquinoline chromophores within the structure.

Interactive Table 4: Infrared (IR) Spectroscopy Peak Assignments for this compound (Canadine)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2935 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~2835 | C-H stretch | Methoxy (O-CH₃) |

| ~1610, 1505 | C=C stretch | Aromatic ring |

| ~1260 | C-O stretch | Aryl ether |

| ~1040 | C-O stretch | Methoxy group |

| ~935 | O-CH₂-O stretch | Methylenedioxy group |

Interactive Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound (Canadine) in Methanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~235 | ~20,000 | π → π |

| ~285 | ~5,500 | π → π |

X-ray Crystallography in this compound Research

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise spatial arrangement of its atoms, bond lengths, and bond angles can be determined. This technique provides unequivocal proof of the molecule's stereochemistry and conformation in the solid state.

Emerging Research Avenues and Future Perspectives

Exploration of Novel Therapeutic Research Applications

The therapeutic potential of berberine (B55584) and its analogues is expanding beyond their traditional uses. Researchers are investigating these compounds for a variety of complex diseases, with a focus on their multi-target capabilities.

One of the most promising areas is in neuroprotection . Studies have demonstrated that berberine can cross the blood-brain barrier and may offer therapeutic benefits for neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govmdpi.comnih.govresearchgate.net The neuroprotective effects are attributed to several mechanisms, including the reduction of oxidative stress, mitigation of neuroinflammation, and inhibition of apoptosis (programmed cell death). nih.govnih.gov For instance, berberine has been shown to protect against neuronal damage in models of brain ischemia by modulating survival and apoptosis signaling pathways. researchgate.net It can also promote angiogenesis, the formation of new blood vessels, which could be beneficial in recovering from ischemic brain injury. nih.gov

In the context of metabolic diseases , berberine is well-documented for its ability to regulate glucose and lipid metabolism, showing efficacy in patients with type 2 diabetes. nih.gov Future research is likely to delve deeper into the specific effects of derivatives like 3,9,10-Trimethoxyberbine on these pathways.

The antimicrobial properties of related plant extracts containing various alkaloids have also been noted, suggesting a potential for developing new agents to combat bacterial and fungal infections. nih.gov The specific contribution of trimethoxylated berberine compounds to this activity remains an area for future investigation.

Finally, the cytotoxic effects of related compounds are being explored for their potential in cancer therapy. For example, other complex molecules have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. researchgate.net The evaluation of this compound's cytotoxic profile against various cancer cells could be a valuable avenue of research. nih.gov

Development of Advanced Methodologies for Mechanistic Elucidation

Understanding precisely how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. Future research will likely employ advanced methodologies to elucidate the mechanisms of action for berberine derivatives, including this compound.

High-throughput screening and computational modeling are becoming increasingly important. These techniques allow researchers to rapidly test the effects of a compound on a wide range of cellular targets and to predict its interactions with proteins based on its chemical structure. For instance, molecular docking studies can help identify the specific enzymes or receptors that a compound binds to, providing clues about its mechanism of action. mdpi.com

Advanced imaging techniques are also poised to play a significant role. Super-resolution microscopy, for example, can visualize the subcellular localization of a compound and its effects on cellular structures with unprecedented detail. This could be used to observe how this compound or other derivatives impact organelles like mitochondria, which are known to be affected by berberine. mdpi.com

Furthermore, the development of novel chemical probes based on the structure of berberine alkaloids will enable researchers to track their movement and interactions within living cells in real-time. This can provide dynamic information about their pharmacokinetics and target engagement.

Integration of Multi-Omics Approaches in this compound Research

To gain a comprehensive understanding of the biological effects of this compound, future research will likely integrate various "omics" technologies. A multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of how a compound affects a biological system.

| Omics Field | Focus of Study | Potential Insights for this compound Research |

| Genomics | Study of the complete set of DNA (genome) | Identification of genetic variations that may influence an individual's response to the compound. |

| Transcriptomics | Study of the complete set of RNA transcripts | Revealing which genes are turned on or off in response to treatment with the compound. |

| Proteomics | Study of the complete set of proteins | Understanding how the compound alters the levels and activity of key proteins involved in disease pathways. |

| Metabolomics | Study of the complete set of small-molecule metabolites | Mapping the changes in metabolic pathways that occur following exposure to the compound. |

By integrating these datasets, researchers can identify the key signaling pathways and molecular networks that are modulated by berberine and its derivatives. This holistic approach can help to uncover novel mechanisms of action, identify potential biomarkers to predict treatment response, and guide the development of more targeted and personalized therapies.

Q & A

Q. Table 1: Typical Synthesis Yield and Purity

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Precursor Preparation | 75–85 | 90–95 |

| Methoxylation | 60–70 | 85–90 |

| Final Purification | 50–55 | ≥98 |

Advanced Question: How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Methodological Answer:

Contradictions often arise from variability in experimental design or biological models. To address this:

- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like dosage ranges (e.g., 1–100 µM), cell lines, and exposure durations .

- Confounder Control : Adjust for factors such as solvent effects (e.g., DMSO cytotoxicity) and batch-to-batch compound variability .

- Replication Studies : Reproduce key assays (e.g., kinase inhibition) across independent labs using standardized protocols .

- Statistical Rigor : Apply multivariate regression to isolate compound-specific effects from confounding variables (e.g., cell viability assays vs. off-target interactions) .

Basic Question: Which analytical techniques are validated for quantifying this compound in biological matrices?

Methodological Answer:

- GC-MS : Ideal for volatile derivatives; use trimethylsilylation to enhance detectability. Limit of quantification (LOQ) typically 0.1 ng/mL in plasma .

- LC-MS/MS : Provides higher sensitivity for polar metabolites. Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to avoid ion suppression .

- Validation Criteria : Follow ICH guidelines for linearity (R² ≥ 0.99), precision (CV ≤ 15%), and recovery (80–120%) .

Q. Table 2: Comparison of Analytical Techniques

| Technique | Sensitivity (LOQ) | Matrix Compatibility | Key Limitation |

|---|---|---|---|

| GC-MS | 0.1 ng/mL | Plasma, tissue | Derivatization required |

| LC-MS/MS | 0.05 ng/mL | Serum, urine | Matrix effects |

Advanced Question: What statistical approaches address inter-laboratory variability in bioactivity data for this compound?

Methodological Answer:

- Standardized Calibration : Use reference standards (e.g., NIST-traceable compounds) across labs to normalize instrument responses .

- Mixed-Effects Models : Account for lab-specific random effects while testing fixed effects (e.g., dose-response relationships) .

- Consensus Assays : Collaborate on harmonized protocols, such as fixed cell culture media (e.g., RPMI-1640 with 10% FBS) and endpoint measurements (e.g., IC50 via MTT assay) .

Basic Question: How should researchers document experimental procedures for this compound to ensure reproducibility?

Methodological Answer:

- Reagent Specificity : Report CAS numbers, suppliers (e.g., Kanto Reagents), and purity grades (e.g., ≥95%) .

- Apparatus Details : Include manufacturer and model numbers for critical equipment (e.g., HPLC Shimadzu LC-20AD) .

- Data Transparency : Publish raw chromatograms and spectral data in supplementary materials, adhering to FAIR principles .

Advanced Question: What methodological frameworks are suitable for studying structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for methoxy group modifications .

- Synthetic Libraries : Generate derivatives with systematic methoxy substitutions (e.g., 3,9-di-O-methyl vs. 10-O-ethyl) and test in parallel assays .

- Multi-Omics Integration : Correlate transcriptomic data (e.g., RNA-seq) with SAR to identify target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.